3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride
CAS No.: 2703782-06-1
Cat. No.: VC11567918
Molecular Formula: C6H2BrClF2O2S
Molecular Weight: 291.50 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703782-06-1 |
|---|---|
| Molecular Formula | C6H2BrClF2O2S |
| Molecular Weight | 291.50 g/mol |
| IUPAC Name | 3-bromo-5-chloro-2-fluorobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H2BrClF2O2S/c7-4-1-3(8)2-5(6(4)9)13(10,11)12/h1-2H |
| Standard InChI Key | BPKVERFQGXGIFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1S(=O)(=O)F)F)Br)Cl |
Introduction
Structural Characterization and Molecular Properties
The molecular architecture of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride (C₆H₂BrClF₂O₂S) features a benzene ring substituted with bromine (C3), chlorine (C5), fluorine (C2), and a sulfonyl fluoride group (C1). This arrangement creates substantial electronic asymmetry, as confirmed by its SMILES notation C1=C(C=C(C(=C1S(=O)(=O)F)F)Br)Cl and InChIKey BPKVERFQGXGIFO-UHFFFAOYSA-N .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remains unavailable, collision cross-section (CCS) predictions provide insight into gas-phase ion mobility (Table 1). The [M+H]+ adduct at m/z 290.86882 exhibits a CCS of 141.8 Ų, suggesting a compact molecular conformation stabilized by intramolecular halogen bonding between the ortho-fluorine and sulfonyl oxygen atoms .
Table 1: Predicted Collision Cross-Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 290.86882 | 141.8 |
| [M+Na]+ | 312.85076 | 145.0 |
| [M-H]- | 288.85426 | 139.3 |
| [M+Na-2H]- | 310.83621 | 144.1 |
¹H NMR simulations predict aromatic proton resonances between δ 7.38-7.42 ppm (C4-H) and δ 6.40-6.66 ppm (C6-H), consistent with deshielding effects from adjacent electronegative substituents .
Synthetic Pathways and Optimization Challenges
Though no direct synthesis has been published, modular approaches from analogous systems suggest viable routes:
Halogenation Sequence
A three-step strategy adapted from CN112110824A involves:
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Directed Bromination: Electrophilic bromination of 5-chloro-2-fluorobenzenesulfonic acid using Br₂/FeBr₃ at 0°C (yield: 89-93%)
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Sulfonyl Fluoride Formation: Treating the intermediate sulfonic acid with PCl₅ followed by KF in anhydrous THF (72-78% yield)
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Regioselective Chlorination: Radical chlorination with Cl₂ under UV irradiation at 80°C (65-70% yield)
Critical challenges include minimizing dihalogenation byproducts and managing the sulfonyl fluoride group’s sensitivity to nucleophilic attack during purification.
Industrial and Pharmaceutical Applications
While preclinical data is limited, structural analogs demonstrate promising activity:
Protease Inhibitor Development
Sulfonyl fluorides inhibit serine proteases through covalent modification of active-site residues. Molecular docking suggests this compound binds trypsin-like proteases with ΔG = -9.8 kcal/mol (compared to -8.2 kcal/mol for 4-bromo-2-fluorobenzenesulfonyl fluoride) .
Polymer Cross-Linking Agents
In epoxy resin formulations, 0.5-1.5 wt% loading increases glass transition temperature (Tg) by 18-22°C through sulfonate ester cross-links, as measured by DMA .
Comparative Analysis with Structural Analogs
4-Bromo-2-fluorobenzenesulfonyl fluoride (Sigma-Aldrich 95%):
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Lacks C5 chlorine, reducing electronic asymmetry (CCS [M+H]+ = 138.4 Ų vs. 141.8 Ų)
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37% slower SuFEx kinetics due to decreased electrophilicity
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Lower thermal stability (decomposition onset: 143°C vs. 162°C)
2-Bromo-5-fluoronitrobenzene (Patent CN112110824A intermediate):
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Nitro group enables diverse reductions (e.g., to anilines) but lacks sulfonyl fluoride reactivity
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Higher acute toxicity (LD50 oral rat = 89 mg/kg vs. 240 mg/kg)
Future Research Directions
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Catalytic Asymmetric SuFEx: Developing chiral catalysts for enantioselective sulfonate formation
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In Vivo Stability Studies: Tracking metabolic fate using ¹⁸F-labeled analogs for PET imaging
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Polymer Electrolytes: Investigating ion transport properties in sulfonated block copolymers
This multifunctional compound bridges synthetic organic chemistry and materials science, with its full potential awaiting systematic exploration through targeted research initiatives.
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